(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
Description
(4R)-8-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative characterized by a hydroxyl group at the 4-position (R-configuration) and a chlorine substituent at the 8-position on the aromatic ring. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, often associated with biological activities such as antimicrobial, antioxidant, or enzyme inhibitory properties .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(4R)-8-chloro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |
InChI Key |
GPVZZVRDTLSVFZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC=C2Cl |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of chlorinated precursors and cyclization agents to form the benzopyran ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and signaling pathway modulators.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and signaling molecules. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological responses. The exact pathways involved depend on the specific application and the nature of the interactions with the molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol and its analogs:
Key Observations:
Halogen Substituents: Fluoro (F): The 8-fluoro analog exhibits reduced molecular weight (168.17 vs. Bromo (Br): The 8-bromo derivative has greater steric bulk and molecular weight (229.07), which may hinder membrane permeability compared to Cl . Positional Isomerism: The 6-bromo isomer () demonstrates how substituent position alters electronic distribution and steric accessibility .
The 4S configuration creates a diastereomeric relationship with the 4R target compound, which could lead to divergent biological interactions .
Stereochemical Considerations :
- The absolute configuration at the 4-position (R vs. S) critically impacts molecular geometry. For example, (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol () highlights the role of stereochemistry in determining spectroscopic profiles and biological activity .
Biological Activity
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 8-chloro-chroman-4-ol, is a compound belonging to the benzopyran family. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H9ClO2
- Molecular Weight : 184.62 g/mol
- CAS Number : 1270289-60-5
Antioxidant Properties
Research has indicated that compounds in the benzopyran class exhibit significant antioxidant activity. The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of benzopyrans can effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. It interacts with various receptors and enzymes involved in inflammation, potentially leading to reduced production of pro-inflammatory cytokines. The inhibition of cyclooxygenase (COX) enzymes has been documented, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against certain bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents . The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways critical for pathogen survival.
The biological activity of this compound is mediated through several mechanisms:
- Interaction with Receptors : The compound has been shown to interact with the IL-4 receptor alpha chain (IL-4Rα), which is crucial for mediating immune responses.
- Enzyme Inhibition : It inhibits key enzymes such as COX, which play a role in the inflammatory response.
- Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals effectively.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via cyclization of substituted chalcones or Claisen-Schmidt condensations. For example, cyclization of 8-chloro-3,4-dihydro-2H-1-benzopyran precursors under acidic or basic conditions can yield the target molecule. Key intermediates should be characterized using ¹H/¹³C NMR (to confirm regiochemistry and substituents) and FTIR (to verify hydroxyl and carbonyl groups). Column chromatography (silica gel, ethanol/hexane gradient) is recommended for purification .
Q. How can the stereochemical configuration at the 4R position be confirmed experimentally?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to isolate the enantiomer. X-ray crystallography is definitive for absolute configuration confirmation, as seen in structurally related benzopyrans .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Based on GHS classifications for similar benzopyrans:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (acute toxicity category 4) .
- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation category 3) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent dust formation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in stereoselective reactions?
- Methodology :
- Catalyst screening : Test chiral catalysts like BINOL-derived phosphoric acids to enhance enantiomeric excess (ee) in asymmetric syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency compared to protic solvents .
- Reaction monitoring : Use LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodology :
- DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level) to resolve discrepancies .
- Variable-temperature NMR : Probe dynamic effects (e.g., ring-flipping) that may cause signal splitting .
- Cross-validate with HRMS : Confirm molecular integrity via high-resolution mass spectrometry .
Q. What experimental designs are suitable for evaluating its biological activity, such as enzyme inhibition?
- Methodology :
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., kinases or oxidoreductases) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include positive controls (e.g., LY294002 for PI3K inhibition) .
- Cellular assays : Assess cytotoxicity (via MTT assay) and membrane permeability (using Caco-2 monolayers) to prioritize lead candidates .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to detect polymorphic forms .
- Purity analysis : Use HPLC-ELSD (evaporative light scattering detection) to quantify impurities affecting thermal behavior .
Methodological Notes
- Stereochemical purity : Chiral SFC (supercritical fluid chromatography) outperforms HPLC in resolving benzopyran enantiomers due to higher efficiency .
- Data reproducibility : Cross-reference spectral data with public databases (e.g., NIST Chemistry WebBook) to validate assignments .
- Safety compliance : Align handling protocols with OSHA 29 CFR 1910.1200 standards for hazardous chemical management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
